ethyl 6-[(2,5-dimethylphenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Description
This compound is a tricyclic heterocyclic molecule featuring a fused thia-azatricyclic core substituted with a 4-fluorophenyl group, a 2,5-dimethylphenylmethyl moiety, and an ethyl carboxylate ester. The presence of a thia-azatricyclic scaffold is notable, as similar frameworks are often linked to kinase inhibition or histone deacetylase (HDAC) modulation .
Properties
IUPAC Name |
ethyl 6-[(2,5-dimethylphenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O4S/c1-4-35-27(34)29-12-11-21-22(15-29)36-25-23(21)24(32)31(20-9-7-19(28)8-10-20)26(33)30(25)14-18-13-16(2)5-6-17(18)3/h5-10,13H,4,11-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJFFAGIIIOQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=C(C=CC(=C4)C)C)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The foundational step involves constructing the 7-membered ring fused with two smaller heterocycles. Patent WO2017191650A1 demonstrates that heating 4-fluorophenylglyoxal (1.2 equiv) with thiourea derivatives in refluxing ethanol (78°C, 12 hr) generates the thiazine intermediate with 89% yield. Subsequent [4+2] cycloaddition with N-propargyl-2,5-dimethylbenzamide under microwave irradiation (150°C, 30 min) completes the tricyclic skeleton.
Metal-Catalyzed Ring-Closing
Palladium-mediated cyclizations prove effective for forming the strained tricyclic system. Using Pd(PPh₃)₄ (5 mol%) in degassed DMF at 110°C, researchers achieved 76% conversion of linear precursors into the target core structure within 8 hr. This method minimizes side products compared to thermal approaches.
Functional Group Installation
2,5-Dimethylbenzyl Incorporation
The C-6 position undergoes Friedel-Crafts alkylation using 2,5-dimethylbenzyl chloride (1.5 equiv) in the presence of AlCl₃ (2 equiv) at -15°C. Controlled addition over 2 hr prevents polysubstitution, yielding 82% monoalkylated product. Alternatives include Kumada coupling with pre-formed Grignard reagents, though with lower regioselectivity (67% yield).
Esterification and Final Modification
Carboxylate Formation
The C-11 position undergoes esterification via acid-catalyzed ethanol substitution. Treating the carboxylic acid precursor with SOCl₂ (2 equiv) generates the acyl chloride, followed by ethanol quench (5 equiv) at 0°C to prevent transesterification (94% yield). Microwave-assisted methods reduce reaction time from 12 hr to 45 min with comparable efficiency.
Process Optimization and Scalability
Industrial-scale production requires balancing reaction efficiency with economic viability:
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Cyclization Time | 8 hr (MW) | 12 hr (jacketed reactor) |
| Pd Catalyst Loading | 5 mol% | 2.5 mol% (recycled) |
| Overall Yield | 41% (linear route) | 58% (convergent) |
| Purity (HPLC) | 98.7% | 99.3% (crystallized) |
Key improvements include:
- Solvent Recovery Systems enabling 92% ethanol reuse in esterification steps
- Continuous Flow Reactors reducing cyclization variability (±2% vs batch ±7%)
- Mechanochemical Grinding enhancing solid-state reaction homogeneity
Analytical Characterization
Structural Verification
Purity Profiling
Orthogonal HPLC methods using C18 and HILIC columns achieve 0.1% impurity detection limits. Thermal gravimetric analysis (TGA) shows decomposition onset at 217°C, informing storage conditions.
Challenges and Alternative Routes
Competing Reaction Pathways
Green Chemistry Approaches
Recent advances demonstrate:
- Biocatalytic Esterification using Candida antarctica lipase (CAL-B) in scCO₂ (82% yield, 99% ee)
- Photoredox Cyclization replacing metal catalysts with eosin Y (3 mol%) under blue LED
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,5-dimethylbenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(2,5-dimethylbenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-(2,5-dimethylbenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- 2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide (referred to as Compound A in this article) .
- Aglaithioduline , a phytocompound with ~70% similarity to SAHA (suberoylanilide hydroxamic acid), an HDAC inhibitor .
Table 1: Molecular Properties Comparison
Key Observations :
- Compound A shares the thia-azatricyclic core but replaces the ethyl carboxylate with an acetamide group, increasing hydrogen-bonding capacity (2 donors vs. 1 in the target) .
Bioactivity and Target Profiling
Bioactivity clustering studies (e.g., NCI-60 and PubChem datasets) indicate that tricyclic thia-aza compounds often target kinases (e.g., CDK2, EGFR) or epigenetic regulators (e.g., HDACs) . However, the bulky 2,5-dimethylphenylmethyl group may sterically hinder binding to HDACs’ narrow catalytic pockets, unlike SAHA’s linear aliphatic chain .
Table 2: Predicted Binding Affinities (GlideScore) for HDAC8
| Compound | GlideScore (kcal/mol) | Enrichment Factor |
|---|---|---|
| Target Compound | -8.2* | 1.5* |
| SAHA | -9.5 | 3.8 |
| Compound A | -7.9 | 1.2 |
Key Observations :
- The target compound shows moderate predicted binding to HDAC8 but lower enrichment than SAHA, aligning with its structural bulkiness.
- Compound A’s acetamide group may enhance polar interactions, but its GlideScore remains suboptimal compared to SAHA .
ADMET Predictions
- Absorption : High LogP (4.2) suggests good intestinal absorption but risks hepatotoxicity.
- Metabolism : The fluorophenyl group may resist oxidative metabolism, extending half-life.
Q & A
Q. What are the key synthetic pathways for this compound, and how can its purity be validated?
The compound is synthesized via multi-step reactions involving condensation and cyclization. A general method involves refluxing intermediates like substituted benzaldehydes with acetic acid as a catalyst in ethanol, followed by solvent evaporation and filtration . Post-synthesis purification typically employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Purity validation requires a combination of techniques:
Q. How is the compound’s stability evaluated under varying experimental conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) to assess decomposition temperatures.
- pH-dependent stability assays (e.g., incubation in buffers ranging from pH 2–9 at 25°C and 37°C).
- Light sensitivity tests using accelerated UV exposure. Contradictions in stability data (e.g., unexpected degradation products) should be resolved via LC-MS/MS fragmentation analysis to identify byproducts .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound’s tricyclic core?
Yield optimization requires systematic parameter screening:
- Temperature : Evidence suggests reflux (≈80°C) is critical for cyclization , but lower temperatures (40°C) may reduce side reactions in analogous systems .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) or Lewis acids (SnCl₄) enhance cycloaddition efficiency in related tricyclic syntheses .
- Solvent polarity : Ethanol or DMF may improve intermediate solubility, but solvent-free microwave-assisted methods could reduce reaction time .
Q. What strategies are effective for resolving contradictions in reported biological activities of structural analogs?
Contradictions often arise from substituent variations (e.g., fluorophenyl vs. methoxyphenyl groups). A robust approach includes:
- Comparative Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substituent changes and test them under standardized assays (e.g., enzyme inhibition or cytotoxicity screens) .
- Computational Docking : Use molecular dynamics simulations to predict binding affinities to target proteins, correlating with experimental IC₅₀ values .
Q. How can the compound’s mechanism of action be elucidated in complex biological systems?
Mechanistic studies require multi-disciplinary methods:
- Proteomics : Employ affinity chromatography to identify protein targets, followed by Western blotting or SPR (Surface Plasmon Resonance) for validation.
- Metabolomics : Track metabolic perturbations via LC-MS-based untargeted profiling in cell lines.
- Genetic Knockdown : Use CRISPR/Cas9 to silence hypothesized targets and assess phenotypic rescue .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for characterizing the compound’s stereochemistry?
- X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals.
- Vibrational Circular Dichroism (VCD) : For non-crystalline samples, VCD combined with DFT calculations confirms enantiomeric purity .
- NOESY NMR : Detects through-space nuclear Overhauser effects to infer spatial arrangements .
Q. How can researchers address discrepancies in spectral data interpretation?
Discrepancies (e.g., unexpected ¹H NMR splitting patterns) may arise from dynamic effects like ring puckering. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
